7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
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Overview
Description
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound with the molecular formula C6H7N5. It is known for its unique structure, which combines a pyrazole ring fused with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization to form the desired triazine ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but scaled up to meet industrial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one: A closely related compound with a similar structure but differing in the presence of a carbonyl group instead of an amine group.
Pyrazolo[1,5-a][1,3,5]triazin-4-amine: Lacks the methyl group at the 7-position, which can influence its chemical reactivity and biological activity.
Uniqueness: 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific substitution pattern, which can significantly impact its chemical properties and biological activities. The presence of the methyl group at the 7-position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
55457-14-2 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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